5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a propan-2-yloxy group, and a dihydropyridinone ring. Its molecular formula is C9H14N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-2-pyridone with propan-2-yloxy methyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dihydropyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-pyridone: Shares the pyridone core but lacks the propan-2-yloxy group.
1-[(Propan-2-yloxy)methyl]-2-pyridone: Lacks the amino group but has the propan-2-yloxy group.
5-Amino-1,2-dihydropyridin-2-one: Lacks the propan-2-yloxy group.
Uniqueness
5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one is unique due to the presence of both the amino group and the propan-2-yloxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-amino-1-(propan-2-yloxymethyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)13-6-11-5-8(10)3-4-9(11)12/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
CAAFWZHSXHORQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
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